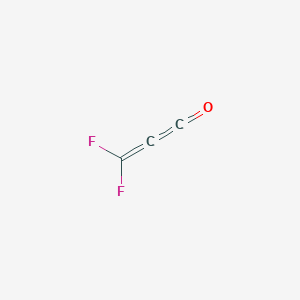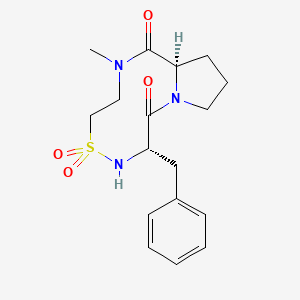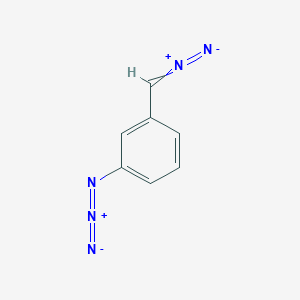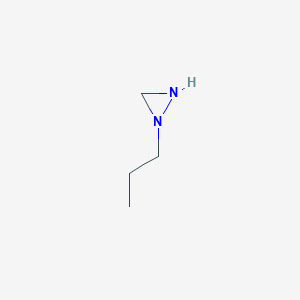silane CAS No. 113882-57-8](/img/structure/B14288743.png)
[(5,5-Dichloropenta-2,4-dien-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with 5,5-dichloropenta-2,4-dien-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3SiCl+Cl2C5H3O→(CH3)3SiO-C5H3Cl2
Industrial Production Methods
Industrial production of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant feed rates.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 5,5-dichloropenta-2,4-dien-2-yloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (5,5-dichloropenta-2,4-dien-2-yl)oxysilane derivatives with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Applications De Recherche Scientifique
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
Uniqueness
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is unique due to its specific combination of a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
113882-57-8 |
|---|---|
Formule moléculaire |
C8H14Cl2OSi |
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
5,5-dichloropenta-2,4-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H14Cl2OSi/c1-7(5-6-8(9)10)11-12(2,3)4/h5-6H,1-4H3 |
Clé InChI |
SKMMVSSCGMDOQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=C(Cl)Cl)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)



![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)




![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
